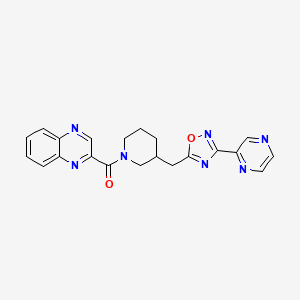

![molecular formula C9H12N2O2S B2713542 methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate CAS No. 338750-40-6](/img/structure/B2713542.png)

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

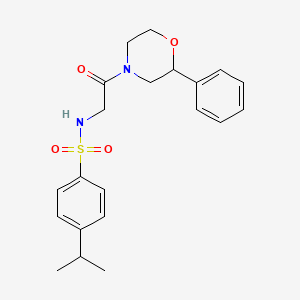

“Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C9H12N2O2S . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry, material science, and medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” is based on a thiophene core, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as a carboxylate ester and a dimethylamino group .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, Wang’s group demonstrated that the nature of the sulfur reagent significantly impacts reaction selectivity . In their study, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction, producing 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” include a molecular weight of 212.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .科学的研究の応用

Synthesis and Chemical Properties

- One-Pot Synthesis of Tetrasubstituted Thiophenes : A novel one-pot multicomponent protocol was developed for the synthesis of tetrasubstituted thiophenes, showcasing the efficiency and versatility of these compounds in chemical synthesis (Sahu et al., 2015).

- Biological Activities : Thiophene-3-carboxamide derivatives, including those with dimethylamino groups, exhibit antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Antimicrobial and Antifungal Activities

- Antimicrobial Activity of Thiophene Derivatives : New thiophene derivatives carrying the sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and fungi. Some compounds displayed significant activity, suggesting their potential as antimicrobial agents (Ghorab et al., 2017).

Applications in Sensing and Detection

- Fluorescent Probes for Metal Ions and Amino Acids : New polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ in methanol aqueous solutions. These findings indicate their application as sensitive fluorescent probes for detecting metal ions and amino acids in environmental and biological samples (Guo et al., 2014).

Genotoxic and Carcinogenic Potentials

- Assessment of Genotoxic and Carcinogenic Potentials : The genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor to articaine, were evaluated. This study contributes to understanding the toxicological profiles of thiophene derivatives and their safety in pharmaceutical applications (Lepailleur et al., 2014).

Antiproliferative Activities

- Novel Thiophene and Thienopyrimidine Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative activity on cancer cell lines. The study identified compounds with significant activity, highlighting the therapeutic potential of thiophene derivatives in cancer treatment (Ghorab et al., 2013).

将来の方向性

Thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate” and other thiophene derivatives, as well as developing more efficient synthesis methods.

特性

IUPAC Name |

methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUNYBLJEOERSZ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)

![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)

![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)

![N-(2,5-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2713471.png)

![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)

![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)